molecular formula C18H19FN6O2 B2994087 (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1705106-01-9

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2994087
CAS No.: 1705106-01-9
M. Wt: 370.388
InChI Key: BFVIMHJOASDVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H19FN6O2 and its molecular weight is 370.388. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structural motifs, such as those involving fluorophenyl, oxadiazol, piperidinyl, and triazolyl groups, are frequently synthesized and structurally characterized to explore their potential biological activities. For instance, the synthesis of bioactive heterocycles, like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, involves evaluating antiproliferative activity and structural characterization using techniques like IR, 1H NMR, LC-MS, and X-ray diffraction studies. These compounds often crystallize in specific systems and their molecular structures can be stabilized by inter- and intra-molecular hydrogen bonds, which account for the molecule's stability (S. Benaka Prasad et al., 2018).

Catalysis and Theoretical Studies

Research on similar compounds includes the development of catalyst- and solvent-free synthesis methods, such as the microwave-assisted Fries rearrangement for creating 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. These studies are complemented by theoretical investigations, like density functional theory (DFT) calculations, to understand the underlying chemical processes and structural conformations (R. Moreno-Fuquen et al., 2019).

Antitumor and Antimicrobial Activities

Compounds with structural elements similar to the queried chemical are often evaluated for their antitumor and antimicrobial activities. For example, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has shown distinct inhibition on the proliferation of cancer cell lines, highlighting the potential therapeutic applications of these molecules (Zhi-hua Tang & W. Fu, 2018).

Receptor Agonism and Potential Therapeutic Uses

The activation of specific receptors by compounds containing fluorophenyl and triazolyl groups, such as in the modulation of the 5-HT(1A) receptor, suggests potential uses in treating conditions like neuropathic pain and mood disorders. These findings are based on preclinical models and highlight the diverse biological impacts of these molecules (K. Deseure et al., 2002).

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-24-11-15(21-23-24)18(26)25-8-4-5-12(10-25)9-16-20-17(22-27-16)13-6-2-3-7-14(13)19/h2-3,6-7,11-12H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVIMHJOASDVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.